1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
Description
This compound features a 3,4-dihydroisoquinoline scaffold substituted with a 1-methylpyrazole moiety at position 4 and a thiophen-2-yl ethanone group at position 2.
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-21-11-15(10-20-21)18-13-22(12-14-5-2-3-7-17(14)18)19(23)9-16-6-4-8-24-16/h2-8,10-11,18H,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQICMXAPMMHJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole ring, followed by the formation of the dihydroisoquinoline core, and finally the introduction of the thiophene group. Common synthetic routes include:
Condensation Reactions: The pyrazole ring can be synthesized through the condensation of hydrazines with β-diketones or β-ketoesters.
Cyclization Reactions: The dihydroisoquinoline core can be formed through cyclization reactions involving amino acids or their derivatives.
Coupling Reactions: The thiophene group can be introduced via coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the compound with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: Derivatives with different functional groups or substituents.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole and isoquinoline structures have demonstrated cytotoxic effects against various cancer cell lines. A study found that certain derivatives showed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Research has shown that compounds similar to the target molecule can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
The compound's structural components may contribute to antimicrobial activity. Studies have reported that pyrazole derivatives possess activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Synthesis Approaches
The synthesis of 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can be approached through several methodologies:
- Condensation Reactions : Utilizing starting materials such as 1-methylpyrazole and thiophene derivatives to form the desired structure through condensation.
- Cyclization Methods : Employing cyclization techniques to create the complex ring structures inherent in the molecule.
Mechanism of Action
This compound is unique due to its specific structural features and potential applications. Similar compounds include other pyrazole derivatives, dihydroisoquinolines, and thiophene-containing molecules. the combination of these three distinct moieties in a single compound sets it apart, offering unique chemical and biological properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| 1-(4-(1-Methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone | Dihydroisoquinoline | 1-Methylpyrazole, thiophen-2-yl ethanone | Not reported (inferred antimicrobial) | - |
| (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanone | Pyrazole-ethanone hybrid | Aryldiazenyl, 4-chlorophenyl | Antibacterial, antifungal | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazolone-thiophene hybrid | 4-Chlorophenyl, thiophen-2-yl | Broad-spectrum antibacterial | |
| 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Dihydroquinazolinone | Thiophen-2-yl, 4-substituted phenyl-thiazole | Anti-tubercular |
Key Observations:
Pyrazole and thiophene substituents are common in antimicrobial agents; their combination here may synergize activity .
Substituent Effects: The 1-methylpyrazole group in the target compound could enhance metabolic stability compared to unmethylated pyrazoles in analogs . Thiophen-2-yl ethanone groups are associated with improved solubility and electronic properties, as seen in compound 7b (), which showed high thermal stability (mp >300°C) .
Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation of a dihydroisoquinoline precursor with a thiophene-acetylated pyrazole, analogous to methods in (reflux with hydrazine hydrate/acetic acid) . By contrast, diazenyl-substituted ethanones () are synthesized via coupling of diazonium salts with bis-enaminones .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Analytical Data
- Thermal Stability : High melting points (>250°C) are common in thiophene- and pyrazole-containing compounds due to strong intermolecular interactions .
- Crystallography : SHELXL-refined structures () reveal planar aromatic systems in similar compounds, suggesting the target compound may form stable co-crystals for formulation .
Biological Activity
The compound 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a pyrazole ring, an isoquinoline moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 342.43 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline and pyrazole exhibit significant anticancer activities. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6d | HepG-2 | < 25 |
| 6e | MCF-7 | < 25 |
| 7a | A549 | 30 |
These results suggest that the compound may inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition and modulation of apoptotic pathways .
Antimicrobial Activity
The compound's structural components also hint at potential antimicrobial properties. Thiophene-linked compounds have shown activity against Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5e | Staphylococcus aureus | 14–17 |
| 6b | Escherichia coli | 10–13 |
These findings indicate that the compound may interact with bacterial DNA gyrase, leading to growth inhibition .
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. Inhibitors of COX-II are significant in managing inflammation and pain:
| Compound | COX-II Inhibition IC50 (µM) |
|---|---|
| PYZ3 | 0.011 |
| PYZ4 | 0.2 |
This suggests that modifications to the pyrazole or thiophene moieties could enhance selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities associated with this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by inhibiting specific kinases.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
- Antimicrobial Mechanism : Interaction with bacterial DNA gyrase disrupts DNA replication processes.
Case Studies
- Cancer Treatment : A study involving a series of isoquinoline derivatives demonstrated that modifications at the pyrazole position significantly enhanced anticancer activity against MCF-7 cells.
- Antibacterial Screening : A screening of thiophene derivatives revealed that compounds with similar structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone?
- Methodological Answer : The compound can be synthesized via condensation reactions of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under controlled conditions (4–6 hours) yields pyrazole-containing intermediates. Subsequent functionalization with thiophene derivatives is achieved via nucleophilic substitution or coupling reactions .
- Key Considerations : Purity optimization requires recrystallization from ethanol or DMF-EtOH mixtures. Monitoring reaction progress via TLC or HPLC is recommended.
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms substituent positions and hybridization states. For example, thiophene protons appear as distinct multiplets in the aromatic region (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with torsion angles and bond distances critical for confirming stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
